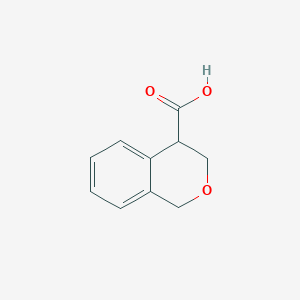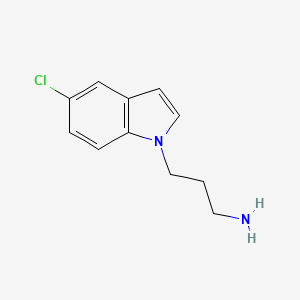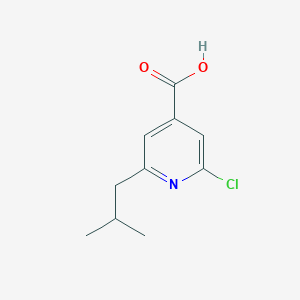
2-(2-(Dimethylamino)ethoxy)-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-(Diméthylamino)éthoxy)-5-méthoxybenzaldéhyde est un composé organique doté d’une structure complexe qui comprend un groupe diméthylamino, un groupe éthoxy et une partie méthoxybenzaldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-(diméthylamino)éthoxy)-5-méthoxybenzaldéhyde implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir le 2-(diméthylamino)éthanol avec un aldéhyde approprié dans des conditions contrôlées. La réaction est souvent effectuée en présence d’un catalyseur et sous atmosphère inerte afin d’empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. Le processus inclut souvent des étapes de purification telles que la distillation ou la recristallisation afin d’éliminer les impuretés et d’obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-(diméthylamino)éthoxy)-5-méthoxybenzaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former des acides carboxyliques.
Réduction : Le groupe aldéhyde peut être réduit pour former des alcools.
Substitution : Les groupes diméthylamino et méthoxy peuvent participer à des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Le 2-(2-(diméthylamino)éthoxy)-5-méthoxybenzaldéhyde a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 2-(2-(diméthylamino)éthoxy)-5-méthoxybenzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe diméthylamino peut agir comme nucléophile, participant à diverses réactions chimiques. Le groupe méthoxy peut influencer la réactivité et la stabilité du composé. Le groupe aldéhyde peut subir des réactions typiques des aldéhydes, contribuant au comportement global du composé dans les systèmes chimiques et biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-(Diméthylamino)éthoxy)éthanol : Structure similaire mais sans la partie méthoxybenzaldéhyde.
2-(Diméthylamino)éthanol : Contient les groupes diméthylamino et éthoxy mais pas la partie benzaldéhyde.
5-Méthoxybenzaldéhyde : Contient la partie méthoxybenzaldéhyde mais pas les groupes diméthylamino et éthoxy.
Unicité
Le 2-(2-(diméthylamino)éthoxy)-5-méthoxybenzaldéhyde est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent des propriétés chimiques distinctes et des applications potentielles. La présence à la fois des groupes diméthylamino et méthoxybenzaldéhyde permet un large éventail de réactions chimiques et d’interactions, ce qui en fait un composé polyvalent dans divers domaines de la recherche et de l’industrie.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-13(2)6-7-16-12-5-4-11(15-3)8-10(12)9-14/h4-5,8-9H,6-7H2,1-3H3 |
Clé InChI |
DPXPFHZOOOTJEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=C(C=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)




![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)
![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)

